molecular formula C9H16N4O B2857402 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1483965-11-2

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2857402
CAS No.: 1483965-11-2
M. Wt: 196.254
InChI Key: USSGEPZDLUABBS-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • Amino group at the 4-position of the pyrazole ring.
  • Diethyl substitution on the carboxamide nitrogen.
  • Methyl group at the 1-position of the pyrazole core.

This compound belongs to a class of heterocyclic molecules known for their versatility in medicinal chemistry, particularly in drug discovery targeting enzymes, receptors, and microbial pathogens.

Properties

IUPAC Name

4-amino-N,N-diethyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)8-7(10)6-12(3)11-8/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSGEPZDLUABBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Amination and Alkylation: The pyrazole intermediate is then subjected to amination and alkylation reactions

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophilic bases, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide is primarily explored for its potential as a drug candidate due to its diverse biological activities:

  • Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties : The compound has shown efficacy against several microbial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biochemical Research

The compound serves as a useful tool in biochemical assays and enzyme inhibition studies:

  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, such as chorismate mutase, which is critical for microbial growth.
  • Receptor Interaction : Similar compounds have been shown to interact with various receptors, influencing cellular signaling pathways that can lead to therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, indicating strong potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. In assays, it inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole carboxamides include substituent positions, nitrogen alkylation, and aromatic/heterocyclic appendages. Below is a comparative analysis:

Compound Name Substituents/Modifications Melting Point (°C) Molecular Weight Key References
4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide N,N-diethyl carboxamide; 1-methyl; 4-amino Not reported ~237.3*
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) N-phenyl carboxamide; 3-phenylamino; 5-amino 247 307.3
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b) N-(4-methylphenyl) carboxamide; 3-phenylamino; 5-amino 178 321.4
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide N,N-diethyl carboxamide; 4-chloro; 1-ethyl Not reported ~242.7*
4-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide N,N-dimethyl carboxamide; 4-amino; 1-unsubstituted Not reported ~168.2*

*Calculated based on molecular formulas.

Key Observations:
  • Carboxamide Nitrogen Substitution: The diethyl groups in the target compound may enhance lipophilicity compared to dimethyl (e.g., 4-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide) or aryl-substituted analogs (e.g., 4a, 4b) .
  • Positional Effects : The 3-carboxamide position in the target compound contrasts with 4- or 5-carboxamide derivatives (e.g., 4a, 4b), which could influence binding interactions in biological systems .
  • Functional Groups: Chloro-substituted analogs (e.g., 4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide) may exhibit altered reactivity or metabolic stability compared to amino-substituted derivatives .

Biological Activity

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide, a heterocyclic compound belonging to the pyrazole family, is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C9_9H16_{16}N4_4O and a molar mass of approximately 196.25 g/mol, has been the subject of various studies focusing on its antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
  • Antiviral Properties : Research indicates that this compound may inhibit viral replication through interactions with viral enzymes or host cell receptors.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity, alter signal transduction pathways, and influence gene expression. This multifaceted interaction profile is crucial for its therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntiviralInhibits viral replication through enzyme interaction
AnticancerInduces apoptosis and inhibits tumor growth

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound against Staphylococcus aureus and found it to have a minimum inhibitory concentration (MIC) significantly lower than that of azithromycin, indicating strong antibacterial activity .
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of the p53 signaling pathway, which plays a critical role in cell cycle regulation and apoptosis .
  • Synergistic Effects :
    • Recent research highlighted the potential for synergistic effects when combined with other therapeutic agents. This combination therapy approach could enhance efficacy while reducing side effects associated with higher doses of individual drugs .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that while some derivatives exhibit low lethality at high doses, further investigation into their safety profile is necessary to ensure their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via a reaction between 4-amino-1H-pyrazole-3-carboxamide and diethylamine, catalyzed under controlled conditions. Key parameters include:

  • Catalyst selection : Amine bases (e.g., triethylamine) or acid catalysts (e.g., HCl) to enhance reactivity .

  • Temperature : Typically 60–80°C to balance reaction speed and side-product formation.

  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

    Table 1: Representative Reaction Conditions

    ParameterCondition RangeImpact on Yield
    Temperature60–80°CHigher yield at 70°C
    SolventDMF, acetonitrileDMF preferred for solubility
    Reaction Time6–12 hoursProlonged time reduces side products

Q. How can researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., diethylamino and methyl groups via 1^1H and 13^{13}C NMR) .
  • LC-MS : Verify molecular weight (182.227 g/mol) and detect impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities, critical for biological activity .

Q. What structure-activity relationships (SAR) are known for pyrazole carboxamide derivatives?

  • Key structural features :

  • Diethylamino group : Enhances lipophilicity, improving membrane permeability .
  • Methyl substitution at N1 : Stabilizes the pyrazole ring, reducing metabolic degradation .
  • Amino group at C4 : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .
    • Comparative studies show that bulkier N-alkyl groups (e.g., ethyl vs. methyl) modulate selectivity for kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?

  • Issue : Solubility data gaps exist in public databases (e.g., PubChem lists "not available" for this compound) .
  • Methodological approach :

  • Experimental determination : Use shake-flask method with HPLC quantification across pH 1–7.4 .
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • In silico modeling : Predict solubility via Hansen solubility parameters or COSMO-RS .

Q. What strategies are effective for studying its enzyme inhibition mechanisms (e.g., kinases)?

  • Kinase assays :

  • Biochemical assays : Measure IC50_{50} using ATP-competitive assays (e.g., ADP-Glo™ for CDK2) .
  • Crystallography : Co-crystallize the compound with CDK2 to map binding interactions (e.g., hinge region hydrogen bonds) .
    • Cellular validation :
  • Use phospho-specific antibodies (e.g., phospho-Rb Ser795) in cancer cell lines to confirm target engagement .

Q. How can researchers address discrepancies in biological activity across in vitro vs. in vivo models?

  • Case study : In vitro anti-inflammatory activity may not translate in vivo due to poor pharmacokinetics.
  • Solutions :

  • PK/PD modeling : Correlate plasma exposure (AUC) with target modulation in rodent models .
  • Prodrug derivatization : Introduce ester groups to improve oral bioavailability .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for structurally similar pyrazole carboxamides?

  • Root causes :

  • Stereochemical variations : Minor changes in 3D conformation (e.g., axial vs. equatorial substituents) alter target binding .
  • Assay conditions : Varying ATP concentrations in kinase assays skew IC50_{50} values .
    • Resolution :
  • Standardize assay protocols (e.g., fixed ATP at Km concentration).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Methodological Recommendations

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Oncology : Xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition .
  • Neurology : Rodent models of neuropathic pain for cannabinoid receptor interaction studies (analogous to anandamide pathways) .

Q. How can researchers optimize stability under physiological conditions?

  • Degradation pathways : Hydrolysis of the carboxamide group in acidic environments .
  • Mitigation :

  • Formulation : Enteric-coated tablets or nanoemulsions for pH-sensitive protection .
  • Structural modification : Replace carboxamide with a bioisostere (e.g., sulfonamide) .

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